molecular formula C15H8ClF2N3O3S B2432875 (Z)-2-chloro-N-(4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5-nitrobenzamide CAS No. 868375-86-4

(Z)-2-chloro-N-(4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5-nitrobenzamide

Cat. No.: B2432875
CAS No.: 868375-86-4
M. Wt: 383.75
InChI Key: HCVBMLPDLJUXHW-CYVLTUHYSA-N
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Description

(Z)-2-chloro-N-(4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5-nitrobenzamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-chloro-N-(4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5-nitrobenzamide typically involves the following steps:

    Formation of Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of Substituents: The chloro, difluoro, and methyl groups can be introduced through various substitution reactions using appropriate reagents.

    Nitrobenzamide Formation: The final step involves the coupling of the benzothiazole derivative with a nitrobenzoyl chloride in the presence of a base to form the desired compound.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas with a metal catalyst or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon, sodium borohydride, or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products

    Oxidation: Carboxylic acids, aldehydes, or ketones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: Benzothiazole derivatives are often used as ligands in catalytic reactions.

    Material Science: These compounds can be used in the synthesis of polymers and other advanced materials.

Biology

    Antimicrobial Agents: Some benzothiazole derivatives exhibit antimicrobial activity and are studied for their potential use in treating infections.

    Enzyme Inhibitors: These compounds can act as inhibitors of various enzymes, making them useful in biochemical research.

Medicine

    Anticancer Agents: Certain benzothiazole derivatives have shown promise as anticancer agents due to their ability to inhibit cell proliferation.

    Anti-inflammatory Agents: These compounds may also possess anti-inflammatory properties.

Industry

    Agriculture: Benzothiazole derivatives can be used as pesticides or herbicides.

    Dyes and Pigments: These compounds are used in the production of dyes and pigments due to their vibrant colors.

Mechanism of Action

The mechanism of action of (Z)-2-chloro-N-(4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5-nitrobenzamide depends on its specific application. For example:

    Antimicrobial Activity: The compound may disrupt bacterial cell membranes or inhibit essential enzymes.

    Anticancer Activity: It may induce apoptosis (programmed cell death) in cancer cells by interacting with specific molecular targets such as DNA or proteins involved in cell division.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N-(4,6-difluoro-3-methyl-1,3-benzothiazol-2-ylidene)-benzamide: Lacks the nitro group, which may affect its biological activity.

    2-chloro-N-(4,6-difluoro-1,3-benzothiazol-2-ylidene)-5-nitrobenzamide: Lacks the methyl group, which may influence its chemical reactivity.

    N-(4,6-difluoro-3-methyl-1,3-benzothiazol-2-ylidene)-5-nitrobenzamide: Lacks the chloro group, which may alter its physical properties.

Uniqueness

The presence of the chloro, difluoro, methyl, and nitro groups in (Z)-2-chloro-N-(4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5-nitrobenzamide makes it unique in terms of its chemical reactivity and potential biological activity. These substituents can influence the compound’s solubility, stability, and interaction with biological targets.

Properties

IUPAC Name

2-chloro-N-(4,6-difluoro-3-methyl-1,3-benzothiazol-2-ylidene)-5-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8ClF2N3O3S/c1-20-13-11(18)4-7(17)5-12(13)25-15(20)19-14(22)9-6-8(21(23)24)2-3-10(9)16/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCVBMLPDLJUXHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2SC1=NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8ClF2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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